1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylmethyl)piperazine
Overview
Description
1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylmethyl)piperazine is a versatile organic compound with the molecular formula C13H20N2S and a molecular weight of 236.38 g/mol It is known for its unique structure, which combines a piperazine ring with a tetrahydrobenzothiophene moiety
Preparation Methods
The synthesis of 1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylmethyl)piperazine typically involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with piperazine under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the desired product. Industrial production methods may involve bulk synthesis using similar reaction conditions but optimized for large-scale production .
Chemical Reactions Analysis
1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylmethyl)piperazine has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by binding to receptors or enzymes, modulating their activity, and thereby influencing cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylmethyl)piperazine can be compared with other similar compounds such as:
4,5,6,7-Tetrahydro-1-benzothiophene: This compound shares the tetrahydrobenzothiophene core but lacks the piperazine moiety, resulting in different chemical properties and applications.
1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)piperidine: Similar to the target compound but with a piperidine ring instead of piperazine, leading to variations in biological activity and chemical reactivity.
Properties
IUPAC Name |
1-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-2-4-13-11(3-1)9-12(16-13)10-15-7-5-14-6-8-15/h9,14H,1-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLYIIXLSILJDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)CN3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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